molecular formula C10H8FNO B13044295 4-(3-Fluorophenyl)-3-oxobutanenitrile

4-(3-Fluorophenyl)-3-oxobutanenitrile

Cat. No.: B13044295
M. Wt: 177.17 g/mol
InChI Key: GHOSXYHCTPIQTO-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-3-oxobutanenitrile is an organic compound with a molecular formula of C10H6FNO It is a derivative of butanenitrile, featuring a fluorophenyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-3-oxobutanenitrile typically involves the reaction of 3-fluorobenzaldehyde with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and subsequent dehydration to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-3-oxobutanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 4-(3-Fluorophenyl)-3-oxobutanoic acid.

    Reduction: Formation of 4-(3-Fluorophenyl)-3-hydroxybutanenitrile.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-(3-Fluorophenyl)-3-oxobutanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-3-oxobutanenitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)-3-oxobutanenitrile
  • 4-(3-Chlorophenyl)-3-oxobutanenitrile
  • 4-(3-Bromophenyl)-3-oxobutanenitrile

Uniqueness

4-(3-Fluorophenyl)-3-oxobutanenitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro- or bromo-substituted analogs .

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

4-(3-fluorophenyl)-3-oxobutanenitrile

InChI

InChI=1S/C10H8FNO/c11-9-3-1-2-8(6-9)7-10(13)4-5-12/h1-3,6H,4,7H2

InChI Key

GHOSXYHCTPIQTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)CC#N

Origin of Product

United States

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